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molecular formula C7H9NS B8706099 (6-methylpyridin-2-yl)methanethiol

(6-methylpyridin-2-yl)methanethiol

Cat. No. B8706099
M. Wt: 139.22 g/mol
InChI Key: LKUIJNQQIVNISE-UHFFFAOYSA-N
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Patent
US04272534

Procedure details

A solution of sodium hydroxide pellets (37 g) in distilled water (140 cc) is added dropwise, in the course of 15 minutes, to a solution, cooled to 15° C., of 2-(6-methylpyrid-2-ylmethyl)isothiourea dihydrochloride (114.7 g) in distilled water (280 cc). The reaction mixture is heated to the boil and is then stirred for 35 minutes. After cooling to 20° C., the reaction mixture is extracted three times with diethyl ether (480 cc in total). The combined ether extracts are washed three times with distilled water (300 cc in total), dried over anhydrous sodium sulphate and concentrated under reduced pressure (20 mm Hg) at 30° C. 6-Methylpyrid-2-ylmethanethiol (55.4 g) is thus obtained in the form of a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
2-(6-methylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
114.7 g
Type
reactant
Reaction Step Two
Name
Quantity
280 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl.Cl.[CH3:5][C:6]1[N:11]=[C:10]([CH2:12][S:13]C(=N)N)[CH:9]=[CH:8][CH:7]=1>O>[CH3:5][C:6]1[N:11]=[C:10]([CH2:12][SH:13])[CH:9]=[CH:8][CH:7]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Two
Name
2-(6-methylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
114.7 g
Type
reactant
Smiles
Cl.Cl.CC1=CC=CC(=N1)CSC(N)=N
Name
Quantity
280 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
is then stirred for 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to the boil
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted three times with diethyl ether (480 cc in total)
WASH
Type
WASH
Details
The combined ether extracts are washed three times with distilled water (300 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (20 mm Hg) at 30° C

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
CC1=CC=CC(=N1)CS
Measurements
Type Value Analysis
AMOUNT: MASS 55.4 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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